molecular formula C9H8F3NO2 B12977787 (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride

(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride

Cat. No.: B12977787
M. Wt: 219.16 g/mol
InChI Key: WSMXFJGWNKBPHC-SSDOTTSWSA-N
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Description

®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride is a chiral compound with significant applications in various fields of scientific research. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride typically involves the use of commercially available starting materials. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.

Scientific Research Applications

®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride is unique due to its chiral nature and the presence of both an amino group and a trifluoromethyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1

InChI Key

WSMXFJGWNKBPHC-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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